molecular formula C16H19NO2 B14233806 3-[4-(Butan-2-ylamino)phenoxy]phenol CAS No. 394647-04-2

3-[4-(Butan-2-ylamino)phenoxy]phenol

Cat. No.: B14233806
CAS No.: 394647-04-2
M. Wt: 257.33 g/mol
InChI Key: LRASFUNMHPZOOC-UHFFFAOYSA-N
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Description

3-[4-(Butan-2-ylamino)phenoxy]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenoxy group substituted with a butan-2-ylamino group, making it a unique derivative of phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Butan-2-ylamino)phenoxy]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-(Butan-2-ylamino)phenol with a suitable phenol derivative under basic conditions. The reaction typically requires a strong base such as potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ultrasound-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Butan-2-ylamino)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Butan-2-ylamino)phenoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Butan-2-ylamino)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in inflammatory and cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Butan-2-ylamino)phenoxy]phenol is unique due to the presence of the butan-2-ylamino group, which imparts specific chemical and biological properties.

Properties

CAS No.

394647-04-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-[4-(butan-2-ylamino)phenoxy]phenol

InChI

InChI=1S/C16H19NO2/c1-3-12(2)17-13-7-9-15(10-8-13)19-16-6-4-5-14(18)11-16/h4-12,17-18H,3H2,1-2H3

InChI Key

LRASFUNMHPZOOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC2=CC=CC(=C2)O

Origin of Product

United States

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